Linoleylanilide

Description

Properties

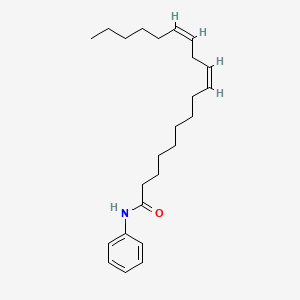

IUPAC Name |

(9Z,12Z)-N-phenyloctadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22H2,1H3,(H,25,26)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRLHSQAZLWVEE-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69833-20-1 | |

| Record name | 9,12-Octadecadienamide, N-phenyl-, (Z,Z)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69833-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501314819 | |

| Record name | Linoleic acid anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19878-10-5 | |

| Record name | Linoleic acid anilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19878-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019878105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Linoleylanilide chemical structure and properties

An In-Depth Technical Guide to Linoleylanilide

Abstract

Linoleylanilide, the amide conjugate of linoleic acid and aniline, presents a unique molecular scaffold with emergent biological and toxicological properties. As a member of the fatty acid anilide class, it has been investigated for its physiological effects, which are largely dictated by the interplay between its lipophilic fatty acid tail and the biologically active aniline head group. This guide provides a comprehensive technical overview of linoleylanilide, including its chemical structure, physicochemical properties, a robust synthesis protocol, and detailed spectral analysis for unambiguous characterization. Furthermore, we delve into its known biological activities and toxicological profile, culminating in a proposed investigational framework for its potential application in drug development. This document is intended to serve as a foundational resource for researchers exploring the chemical biology of fatty acid anilides.

Chemical Identity and Structure

Linoleylanilide is a secondary amide formed from the condensation of linoleic acid, an omega-6 polyunsaturated fatty acid, and aniline, a primary aromatic amine.

-

IUPAC Name : (9Z,12Z)-N-phenyloctadeca-9,12-dienamide

-

Synonyms : Linoleic acid anilide, LAA

-

CAS Number : 19878-10-5

-

Molecular Formula : C₂₄H₃₇NO

-

Molecular Weight : 355.57 g/mol

The structure combines a long, flexible, and unsaturated C18 aliphatic chain with a rigid, aromatic N-phenyl amide group. This amphipathic character is central to its chemical behavior and biological interactions.

Physicochemical Properties

The physicochemical properties of linoleylanilide are critical for designing experimental protocols, including solvent selection for synthesis, purification, and biological assays. While extensive experimental data is not widely published, the following table summarizes its known and predicted properties.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₂₄H₃₇NO | [1] |

| Molecular Weight | 355.57 g/mol | [2] |

| Appearance | Predicted to be a waxy solid or viscous oil at room temperature, typical for long-chain fatty acid derivatives. | Inferred |

| Solubility | Predicted to be soluble in nonpolar organic solvents (e.g., hexane, ether, toluene) and polar aprotic solvents (e.g., DMSO, DMF, THF). Poorly soluble in water. | Inferred from structure & related compounds[3] |

| Lipophilicity (LogP) | Predicted to be high (>5.0) due to the long aliphatic chain, suggesting significant membrane permeability. | Inferred |

Synthesis and Characterization

The most direct route to linoleylanilide is the acylation of aniline with an activated form of linoleic acid. A common and effective method involves converting the carboxylic acid to an acyl chloride, which then readily reacts with the amine.

Synthesis Workflow

The synthesis can be conceptualized as a two-step process: activation of the fatty acid followed by nucleophilic acyl substitution.

Sources

The Etiological Role of Linoleic Acid Anilide in Toxic Oil Syndrome: A Mechanistic and Toxicological Guide

Executive Summary

Toxic Oil Syndrome (TOS) is a multisystemic disease that emerged as a massive epidemic in Spain in 1981, linked to the consumption of rapeseed oil fraudulently denatured with aniline. While the exact causative agent was heavily debated, extensive toxicological and epidemiological profiling isolated fatty acid anilides—specifically Linoleic Acid Anilide (LAA) and its thermally degraded counterpart, Heated Linoleic Acid Anilide (HLAA) —as the primary proximate markers and pathogenic drivers of the disease.

This whitepaper synthesizes the molecular pathogenesis of LAA, detailing its biphasic disruption of endothelial arachidonic acid metabolism, its role in Th2-mediated immune dysregulation, and the specific experimental frameworks required to validate its toxicity.

Molecular Pathogenesis: The LAA/HLAA Axis

Endothelial Dysfunction & Cyclooxygenase (COX) Modulation

The primary initiating incident in TOS is non-necrotizing endothelial damage leading to systemic vasculitis. LAA exerts a highly specific, biphasic effect on endothelial arachidonic acid (AA) metabolism. Upon initial exposure, LAA acts as a membrane disruptor, stimulating the conversion of exogenous AA and increasing the production of primary cyclooxygenase-derived prostanoids (6-keto-PGF1α and PGF2α) by 1-3 fold within 2-3 hours.

However, this acute stimulation is rapidly followed by a profound, time- and dose-dependent inhibition of COX activity by 24 hours. This impairment of prostanoid synthesis, coupled with the appearance of cytosolic lipid droplets, suggests that LAA directly compromises endothelial membrane integrity and lipid metabolism, driving the vascular lesions characteristic of TOS1[1].

Th2-Mediated Immune Dysregulation

The immunological hallmark of TOS is a Th2-driven hyper-immune response. Exposure to LAA, and particularly HLAA, induces significant alterations in lymphocyte subpopulations. In murine models, T-suppressor cells decrease significantly within the first 7 days of exposure, effectively breaking immune tolerance. This is accompanied by a sharp increase in serum IgA and IgG levels, alongside a transient decrease in IgM. The resulting cytokine shift (predominantly IL-4 and IL-5) drives profound eosinophilia and IgE hyperproduction, culminating in the deposition of major basic protein (MBP) in tissues and exacerbating systemic vascular damage2[2], 3[3].

Thermal Degradation and Epoxidation

A critical factor in TOS etiology is the thermal alteration of contaminated oils during cooking. Accelerated oxidation of LAA generates highly reactive epoxy-hydroxylated derivatives, specifically N-phenyl-9,10-epoxy-11-hydroxy-12-octadecenamide and N-phenyl-12,13-epoxy-11-hydroxy-9-octadecenamide. These oxidized metabolites act as reactive electrophiles, exhibiting significantly higher toxicity than unheated LAA, which explains the severe systemic reactions observed in patients who consumed cooked aniline-denatured oils4[4].

Pathophysiological signaling of Linoleic Acid Anilide in Toxic Oil Syndrome.

Quantitative Biomarkers of LAA/HLAA Toxicity

The following table synthesizes the temporal quantitative shifts in murine models exposed to 250 mg/kg of LAA versus HLAA, demonstrating the amplified immunotoxic and hepatotoxic profile of the heated compound2[2].

| Biomarker / Parameter | LAA Treatment (Unheated) | HLAA Treatment (Heated) | Critical Timepoint | Biological Implication |

| T-Suppressor Cells | Significant Decrease | Significant Decrease | Day 1, 7 | Loss of immune tolerance; Th2 dominance. |

| Serum IgA / IgG | Increased | Markedly Increased | Day 1, 7, 28 | Sustained Th2-driven hyper-immune response. |

| Serum IgM | Decreased | Decreased | Day 1 | Acute phase immune disruption. |

| Spleen Weight Ratio | Increased | Markedly Increased | Day 1, 7 | Splenic toxicity and red pulp expansion. |

| Serum LDH, GOT, GPT | Decreased | Markedly Decreased | Day 1, 7 | Altered hepatic enzyme clearance/metabolism. |

| RBC & Hemoglobin | Decreased | Decreased | Day 1 | Acute hemolytic stress and vascular damage. |

| Platelet Count | Increased | Increased | Day 1 | Pro-thrombotic vascular response. |

Self-Validating Experimental Methodologies

To investigate the etiology of TOS, drug development professionals and toxicologists must employ self-validating protocols that account for both the chemical instability of anilides and their complex biological interactions.

Protocol 1: Synthesis and Accelerated Oxidation Modeling

-

Causality & Rationale : Epidemiological data indicated a strict dose-response relationship between the consumption of cooked contaminated oil and illness severity5[5]. Heating LAA generates epoxides that act as reactive electrophiles, binding to cellular macromolecules.

-

Step-by-Step Methodology :

-

Conjugation : Synthesize N-phenyllinoleamide (LAA) by reacting linoleic acid with aniline hydrochloride under inert nitrogen to prevent premature oxidation.

-

Accelerated Oxidation : Subject the purified LAA to an accelerated oxidation model (e.g., heating at 100°C - 150°C for 2-4 hours with continuous aeration).

-

Derivatization : Convert the resulting oxidized mixture into trimethylsilyl (TMS) ethers using BSTFA + 1% TMCS to stabilize hydroxyl groups for chromatographic analysis.

-

Analysis : Isolate fractions using Thin Layer Chromatography (TLC) and analyze via Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Validation Checkpoint : The protocol is self-validating only if the GC-MS output confirms the specific mass spectral fragmentation patterns of N-phenyl-9,10-epoxy-11-hydroxy-12-octadecenamide against an internally synthesized standard.

Protocol 2: Endothelial Exogenous Arachidonic Acid Metabolism Assay

-

Causality & Rationale : Because endothelial cells are the primary target in TOS vasculitis, tracking [14C]Arachidonic Acid allows researchers to precisely map the diversion of lipid signaling pathways and COX inhibition caused by LAA.

-

Step-by-Step Methodology :

-

Culture : Grow Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in standard media.

-

Pre-incubation : Treat cells with 100 µM and 1000 µM of LAA or HLAA for varying intervals (2h, 5h, 24h).

-

Radiolabeling : Pulse the cells with [1-14C]Arachidonic Acid (with or without calcium ionophore A-23187 to stimulate metabolism).

-

Extraction & Profiling : Extract the supernatant and analyze the eicosanoid profile (specifically 6-keto-PGF1α and PGF2α) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

-

Validation Checkpoint : Concurrent measurement of Lactate Dehydrogenase (LDH) release in the medium is mandatory. If LDH levels remain stable while prostanoid synthesis drops, it validates that the COX inhibition is a specific enzymatic blockade rather than an artifact of generalized cell death.

Protocol 3: In Vivo Immunotoxicological Profiling

-

Causality & Rationale : The multisystemic nature of TOS requires an in vivo model to capture the interplay between hepatic metabolism and splenic immune responses, specifically the Th2 shift.

-

Step-by-Step Methodology :

-

Administration : Administer 250 mg/kg of LAA or HLAA suspended in mineral oil to male Sprague-Dawley rats via oral gavage on alternate days for 2 weeks (7 total doses).

-

Temporal Sacrifice : Sacrifice cohorts at Day 1, Day 7, and Day 28 following the final dose to capture acute, sub-acute, and recovery phases.

-

Flow Cytometry : Isolate splenic lymphocytes and utilize fluorochrome-conjugated antibodies to quantify T-helper (CD4+) and T-suppressor (CD8+) subsets via flow cytometry.

-

Serology : Quantify serum IgA, IgG, and IgM using enzyme-linked immunosorbent assays (ELISA).

-

-

Validation Checkpoint : Spleen-to-body weight ratios and flow cytometric data must be strictly cross-referenced with a vehicle-only (mineral oil) control group to isolate the specific immunotoxic effects of the fatty acid anilides from the carrier lipid.

Experimental workflow for validating LAA toxicity and etiology.

References

-

Heated linoleic acid anilide: toxicity and relevance to toxic oil syndrome - PubMed - NIH Source: nih.gov URL:[Link]

-

Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells - PubMed Source: nih.gov URL:[Link]

-

Determination of oxidation products of N-phenyllinoleamide: Spanish toxic oil syndrome studies - PubMed Source: nih.gov URL:[Link]

-

Chemical correlates of pathogenicity of oils related to the toxic oil syndrome epidemic in Spain - PubMed Source: nih.gov URL:[Link]

-

Toxic Oil Syndrome: Review of Immune Aspects of the Disease Source: tandfonline.com URL:[Link]

Sources

- 1. Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heated linoleic acid anilide: toxicity and relevance to toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Determination of oxidation products of N-phenyllinoleamide: Spanish toxic oil syndrome studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical correlates of pathogenicity of oils related to the toxic oil syndrome epidemic in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

Xenobiotic Triggers of Autoimmunity: The Mechanism of Action of Fatty Acid Anilides

Prepared by: Senior Application Scientist, Predictive Toxicology & Immunobiology Target Audience: Researchers, Immunologists, and Drug Development Professionals

Executive Summary

The intersection of environmental xenobiotics and autoimmune disease represents a critical frontier in predictive toxicology. Fatty acid anilides (FAAs)—specifically oleic acid anilide (OAA) and linoleic acid anilide—are potent immunotoxicants historically identified as the primary etiologic agents of the 1981 Toxic Oil Syndrome (TOS) epidemic in Spain[1][2]. Exposure to these compounds triggers a devastating, multi-systemic autoimmune-like disease characterized by non-necrotizing vasculitis, eosinophilia, scleroderma-like fibrosis, and profound hypergammaglobulinemia.

This technical guide deconstructs the mechanism of action (MoA) of FAAs, detailing the biotransformation pathways, the innate and adaptive immunological cascades, and the self-validating experimental protocols required to model xenobiotic-induced autoimmunity in preclinical drug development.

Chemical Etiology and Biotransformation

FAAs are not inherently immunogenic due to their low molecular weight. Their capacity to break self-tolerance relies on hepatic and localized biotransformation. When aniline-denatured oils are subjected to high-temperature refining, aniline reacts with endogenous triglycerides to form FAAs and 3-(N-phenylamino)-1,2-propanediol (PAP) esters[3][4].

Upon ingestion, FAAs undergo cytochrome P450 (CYP450) and amidase-mediated metabolism. This process generates highly reactive intermediates, such as N-hydroxylaniline and nitrosobenzene derivatives. These electrophilic metabolites act as haptens, covalently binding to endogenous self-proteins to form immunogenic neo-antigens[5][6]. The rate of this biotransformation dictates toxicity; for instance, individuals or murine strains with a "slow acetylator" phenotype accumulate these reactive intermediates, leading to severe acute-phase toxicity[6].

Fig 1: Biotransformation of FAAs and subsequent haptenation of self-proteins.

Immunopathogenesis: The Autoimmune Cascade

The MoA of FAA-induced autoimmunity is a paradigm of xenobiotic-driven Th2 polarization and polyclonal B-cell activation. The causality of the disease follows a distinct multiphasic cascade:

Phase I: Innate Immune Sensing

Haptenated neo-antigens and FAA hydrolysis products activate innate immune receptors (e.g., Toll-like receptors) on Antigen Presenting Cells (APCs). This triggers the secretion of pro-inflammatory cytokines, specifically IL-1β and IL-6, which prime the immune system for a hypersensitivity response[5][7].

Phase II: Th2 Polarization

APCs present the haptenated peptides via MHC Class II molecules to naive CD4+ T-cells. In genetically susceptible hosts (e.g., humans with HLA-DR3/DR4 haplotypes), this presentation strongly skews T-cell differentiation toward a Th2 phenotype[3][8]. The activated Th2 cells secrete massive quantities of IL-4 and IL-5.

Phase III: Polyclonal B-Cell Activation

IL-4 acts as a potent survival and differentiation factor for B-cells. FAAs induce a cytokine-mediated polyclonal activation of B-cells, forcing an isotype switch. This results in isotype-restricted hyperimmunity, characterized by highly elevated serum levels of IgE and IgG1 (in murine models) or IgM/IgG (in humans)[7]. Crucially, this breaks B-cell tolerance, leading to the generation of autoantibodies against histones, denatured DNA, and the manifestation of intense anti-nuclear antibodies (ANA)[7][8].

Phase IV: Eosinophil-Mediated Tissue Injury

Simultaneously, IL-5 drives the profound proliferation and systemic recruitment of eosinophils. Upon reaching the vascular endothelium, these eosinophils degranulate, releasing Major Basic Protein (MBP) and reactive oxygen species. This localized oxidative stress causes endothelial apoptosis, resulting in non-necrotizing vasculitis and subsequent scleroderma-like fibrosis[2][3].

Fig 2: The Th2-driven immunological cascade leading to FAA-induced vasculitis and fibrosis.

Quantitative Data Summaries

To establish predictive models, it is essential to baseline the expected immunological shifts and genetic dependencies. The following tables synthesize the quantitative biomarker responses and strain-specific susceptibilities observed in FAA exposure models.

Table 1: Immunological Biomarkers in FAA-Induced Autoimmunity

| Biomarker | Cellular Source | Role in Pathogenesis | Expression Level (vs. Control) |

| IgE | B-Cells | Allergic overlap / Mast cell sensitization | Highly Elevated (+++) |

| IgG1 | B-Cells | Autoantibody formation / Immune complexes | Highly Elevated (+++) |

| IL-4 | Th2 Cells | Drives B-cell class switching to IgE/IgG1 | Elevated (++) |

| IL-5 | Th2 Cells | Eosinophil recruitment and activation | Elevated (++) |

| IL-1β / IL-6 | Macrophages / APCs | Innate immune activation / Pro-inflammatory | Elevated (++) |

| ANA | B-Cells | Loss of tolerance to nuclear self-antigens | Present (+) in 50% of subjects |

Table 2: Murine Strain Susceptibility to FAA Exposure

| Strain | MHC Haplotype | Acetylator Phenotype | Disease Manifestation |

| B10.S | H-2s | Fast/Intermediate | Chronic autoimmune form, splenomegaly, hypergammaglobulinemia. |

| MRL+/+ | H-2k | Intermediate | Accelerated spontaneous autoimmunity, high ANA titers, massive IgG1/IgE. |

| A/J | H-2a | Slow | Acute phase toxicity, rapid accumulation of reactive metabolites. |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to isolate the specific immunotoxic effects of FAAs from background environmental noise.

Protocol 1: In Vivo Murine Model of FAA-Induced Autoimmunity

Rationale: Bolus injections fail to replicate the continuous dietary exposure seen in human epidemics. We utilize Alzet osmotic pumps to provide zero-order, continuous release of OAA. Female MRL+/+ or B10.S mice are selected due to their genetic predisposition, which accurately models the human HLA-DR3/DR4 susceptibility linkage[7][8].

Step-by-Step Methodology:

-

Formulation & Validation: Synthesize Oleic Acid Anilide (OAA) (>99% purity). Dissolve OAA in a sterile vehicle (e.g., polyethylene glycol/ethanol mixture). Self-Validation: Confirm OAA stability in the vehicle at 37°C for 6 weeks via HPLC prior to in vivo use.

-

Baseline Bleed: Collect 50 µL of blood via the submandibular vein from all mice (n=10 per group) on Day -1 to establish baseline IgE and IgG1 levels.

-

Pump Implantation: Under isoflurane anesthesia, subcutaneously implant Alzet osmotic pumps (Model 2006) calibrated to deliver OAA at a continuous rate equivalent to 0.8 mmol/kg twice weekly for 6 weeks. Implant vehicle-only pumps in the control cohort.

-

Longitudinal Sampling: Collect serum at Weeks 1, 3, and 6.

-

Quantification: Analyze serum using multiplex ELISA for total IgE, IgG1, and IgM. Perform indirect immunofluorescence on HEp-2 cells using Week 6 serum to detect and titer Anti-Nuclear Antibodies (ANA)[8].

Protocol 2: In Vitro Cytokine Profiling & Lymphocyte Activation

Rationale: To definitively prove that OAA acts via Th2 skewing, we must measure the ex vivo cytokine production of splenocytes isolated from exposed animals.

Step-by-Step Methodology:

-

Splenocyte Harvest: At Week 6, euthanize mice and aseptically excise the spleen. Mechanically dissociate the tissue through a 70 µm cell strainer to create a single-cell suspension.

-

Erythrocyte Lysis: Treat the suspension with ACK lysis buffer for 3 minutes. Wash twice with RPMI 1640 supplemented with 10% FBS. Self-Validation: Assess viability via Trypan Blue exclusion; proceed only if viability >95%.

-

Ex Vivo Restimulation: Plate splenocytes at

cells/mL in 24-well plates. Stimulate cells with either vehicle, direct OAA (10 µM), or a positive control (Concanavalin A, 5 µg/mL) to validate intrinsic cellular responsiveness. -

Supernatant Harvest & Analysis: Incubate for 48 hours at 37°C, 5% CO2. Centrifuge plates to pellet cells and harvest the supernatant.

-

Multiplex Cytokine Assay: Quantify IL-1β, IL-4, IL-5, and IL-6 using a Luminex bead-based multiplex assay to confirm the Th2-dominant cytokine signature[7].

References

-

Khan MF, et al. "Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome." Journal of Biochemical and Molecular Toxicology, 1999. URL:[1]()

-

"The toxic oil syndrome: a perspective on immunotoxicological mechanisms." PubMed, NIH. URL:[2]()

-

"Immunotoxic Response of Oleic Acid Anilide and its Hydrolysis Products in Female MRL +/+ Mice." Taylor & Francis. URL:[8]()

-

"Toxic Oil Syndrome: Review of Immune Aspects of the Disease." Taylor & Francis. URL:[3]()

-

"Isotype-restricted hyperimmunity in a murine model of the toxic oil syndrome." PubMed, NIH. URL:[7]()

-

"Potential implication of aniline derivatives in the Toxic Oil Syndrome (TOS)." ResearchGate. URL:[4]()

-

"Toxicology of Autoimmune Diseases." PMC, NIH. URL:[5]()

-

"Review Article Toxic Oil Syndrome: Review of Immune Aspects of the Disease." Taylor & Francis. URL:[6]()

Sources

- 1. Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The toxic oil syndrome: a perspective on immunotoxicological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Isotype-restricted hyperimmunity in a murine model of the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Comparative Toxicological Profiling of Fatty Acid Anilides: Linoleylanilide vs. Oleylanilide

Executive Summary

This technical guide provides a rigorous comparative analysis of Linoleylanilide (LAA) and Oleylanilide (OAA) , the two primary fatty acid anilides (FAAs) implicated in the etiology of Toxic Oil Syndrome (TOS) . While historically grouped together as markers of aniline-denatured rapeseed oil, distinct structural differences dictate their specific toxicological mechanisms.

Key Distinction:

-

Oleylanilide (OAA - 18:1): The most abundant FAA marker. It is relatively stable and acts primarily through membrane integration and hydrolysis-dependent aniline release.

-

Linoleylanilide (LAA - 18:2): A more reactive congener. Its polyunsaturated nature drives enhanced lipid peroxidation, specific immunotoxicity (T-suppressor cell depletion), and potent inhibition of cyclooxygenase (COX) pathways.

This guide details the physicochemical determinants of their toxicity, specific signaling disruptions, and validated experimental protocols for their assessment in drug development and toxicology screening.

Structural & Physicochemical Determinants

The differential toxicity of LAA and OAA is fundamentally rooted in their fatty acid tail saturation.

| Feature | Oleylanilide (OAA) | Linoleylanilide (LAA) | Toxicological Implication |

| Lipid Tail | Oleic Acid (18:1 | Linoleic Acid (18:2 | LAA has a bis-allylic methylene group, highly susceptible to H-atom abstraction. |

| Oxidation Potential | Low (Mono-unsaturated) | High (Poly-unsaturated) | LAA rapidly forms hydroperoxides and reactive aldehydes (e.g., 4-HNE). |

| Membrane Fluidity | Moderate disruption | High disruption | LAA introduces "kinks" in the lipid bilayer, altering receptor kinetics. |

| Metabolic Fate | Hydrolysis to Aniline + Oleic Acid | Hydrolysis + Peroxidation | LAA generates secondary toxic metabolites before or during hydrolysis. |

The "Bis-Allylic" Factor

In LAA, the carbon atom between the two double bonds (C-11) is bis-allylic. The bond dissociation energy for these C-H bonds is significantly lower (~75 kcal/mol) compared to the allylic C-H bonds in OAA (~88 kcal/mol). This makes LAA a primary target for autoxidation , initiating the free radical cascades characteristic of TOS-associated vascular lesions.

Mechanistic Toxicology: The Divergence

While both compounds release aniline upon hydrolysis, their intact forms exert distinct biological effects.

A. Immunotoxicity & T-Cell Modulation

Research indicates that LAA—particularly when subjected to thermal stress (Heated LAA or HLAA)—exhibits a specific immunotoxic profile that OAA lacks.

-

LAA Effect: Causes a significant reduction in T-suppressor/cytotoxic (CD8+) lymphocyte populations. This loss of immune regulation contributes to the autoimmune-like vasculitis seen in TOS.

-

Mechanism: LAA integrates into the lymphocyte membrane, altering the conformation of surface receptors or inducing specific apoptosis in this subset.

B. Arachidonic Acid Metabolism (Endothelial Dysfunction)

Vascular endothelium is the primary target tissue in TOS. The two anilides affect Prostaglandin (PG) synthesis differently:

-

OAA: Often stimulates basal prostacyclin production initially due to membrane perturbation.

-

LAA: Acts as a potent inhibitor of Cyclooxygenase (COX) activity over time.

-

Consequence: Inhibition of PGI2 (Prostacyclin) removes the "brake" on platelet aggregation and vasoconstriction, promoting the thromboembolic events observed in toxic syndromes.

-

C. Visualization: Differential Signaling Pathways

The following diagram illustrates the divergent pathways of OAA and LAA within an endothelial cell.

Caption: Differential signaling of OAA (blue path) vs. LAA (red path). LAA dominates in COX inhibition and oxidative stress-mediated autoimmunity.

Experimental Protocols

To validate the toxicity of these impurities in drug formulations or food matrices, the following self-validating workflows are recommended.

Protocol A: Human Endothelial Cell (HUVEC) Viability & COX Assay

Objective: Differentiate LAA vs. OAA toxicity based on arachidonic acid metabolism.

Reagents:

-

HUVEC cells (ATCC CRL-1730).

-

LAA and OAA standards (>98% purity).

-

[14C]-Arachidonic Acid.[1]

-

Calcium Ionophore A23187.[1]

Workflow:

-

Preparation: Dissolve anilides in DMSO. Prepare stock solutions (100 mM).

-

Incubation: Treat confluent HUVEC monolayers with 50-100 µM of LAA or OAA for 24 hours.

-

Control: DMSO vehicle only (0.1% v/v).

-

-

Metabolic Challenge: Wash cells, then add [14C]-Arachidonic Acid (0.5 µCi/ml) for 30 minutes.

-

Stimulation: Add A23187 (5 µM) for 15 minutes to trigger maximal release.

-

Extraction & Analysis:

-

Acidify supernatant to pH 3.5.

-

Extract with Ethyl Acetate.

-

Analyze via RP-HPLC (Radio-detection).[1]

-

-

Validation Criteria:

-

LAA: Should show >40% reduction in 6-keto-PGF1

(stable PGI2 metabolite) compared to control. -

OAA: Should show minimal inhibition or slight elevation.

-

Protocol B: Lipid Peroxidation (TBARS) Assay

Objective: Quantify the oxidative instability of LAA relative to OAA.

Workflow:

-

System: Rat liver microsomes or HUVEC lysate.

-

Induction: Incubate microsomes (1 mg protein/mL) with LAA or OAA (100 µM) + NADPH (1 mM).

-

Reaction: Incubate at 37°C for 60 minutes.

-

Termination: Add TBA-TCA-HCl reagent. Boil for 15 mins.

-

Measurement: Read Absorbance at 535 nm.

-

Result: LAA samples should yield significantly higher MDA (Malondialdehyde) equivalents than OAA due to the 18:2 peroxidation cascade.

Visualization: Experimental Workflow

Caption: Standardized workflow for differentiating FAA toxicity mechanisms.

Risk Assessment in Drug Development

In modern pharmaceutical development, fatty acid anilides can appear as impurities in excipients derived from vegetable oils (e.g., polysorbates, oleic acid) if aniline traces are present during processing.

Safety Thresholds:

-

While OAA is often used as the marker for "total anilides," LAA must be quantified separately due to its higher immunogenic potential.

-

Recommendation: Specifications for lipid-based excipients should include a limit test for "Polyunsaturated Anilides" specifically, rather than just "Total Anilides."

References

-

Kaphalia, B. S., et al. (1999).[2] "Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome." Journal of Biochemical and Molecular Toxicology. Link

-

Trivedi, I. S., et al. (1995). "Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells."[1] Toxicology and Applied Pharmacology. Link

-

Khan, M. F., et al. (1995). "Heated linoleic acid anilide: toxicity and relevance to toxic oil syndrome." Toxicology. Link

-

Posada de la Paz, M., et al. (2008). "Toxic Oil Syndrome: Review of Immune Aspects of the Disease." Journal of Immunotoxicology. Link

-

Spiteller, G. (2001).[3] "Peroxidation of linoleic acid and its relation to aging and age dependent diseases." Mechanisms of Ageing and Development. Link

Sources

Biological Effects of Heated Linoleic Acid Anilide (HLAA): A Technical Guide to Pathogenesis and Experimental Evaluation

Executive Summary

Heated linoleic acid anilide (HLAA) is a highly reactive, thermally degraded fatty acid anilide inextricably linked to the etiology of Toxic Oil Syndrome (TOS), a multisystemic epidemic that occurred in Spain in 1981[1]. The disease was triggered by the ingestion of rapeseed oil denatured with aniline and subsequently subjected to illicit, high-temperature refining processes[2]. This technical guide synthesizes the mechanistic pathways of HLAA toxicity—spanning hematopoietic disruption, splenic fibrogenesis, and endothelial dysfunction—and provides standardized, self-validating experimental protocols for researchers investigating lipid-adduct toxicity.

Chemical Etiology: From Adulteration to Toxicity

The formation of HLAA is a direct consequence of industrial transesterification. When aniline-denatured rapeseed oil is heated during deodorization and distillation, aniline reacts with the abundant linoleyl side chains of the triglycerides, forming linoleic acid anilide (LAA)[2]. Subsequent thermal stress oxidizes these anilides, generating HLAA and related derivatives, such as 3-(N-phenylamino)-1,2-propanediol (PAP) esters[2]. Unlike unheated LAA, HLAA exhibits profound membrane-interacting capabilities and heightened systemic toxicity, acting as a primary driver of the acute and chronic phases of TOS[3].

Mechanistic Pathways of HLAA Toxicity

Hematopoietic and Splenic Dysfunction

The spleen is the primary target organ for aniline-lipid adducts. The pathogenesis begins with HLAA-induced erythrocyte damage, which triggers massive heme release[4]. The spleen's red pulp expands to sequester these damaged erythrocytes, leading to severe labile iron accumulation within splenic macrophages[5].

This iron overload catalyzes Fenton reactions, generating a surge of reactive oxygen and nitrosative species (ROS/RNS)[4]. The resulting oxidative stress causes extensive lipid peroxidation and protein oxidation, which serve as upstream signaling events that phosphorylate IκB kinases (IKKα/β)[4]. This activates the NF-κB and AP-1 transcription factors, driving the transcription of pro-fibrogenic and pro-inflammatory cytokines (IL-1, IL-6, TNF-α)[4]. The culmination of this cascade is marked splenomegaly and capsular fibrosis[5].

Fig 1: Pathogenic cascade of HLAA-induced splenic toxicity and fibrogenesis.

Endothelial Disruption and Immunomodulation

HLAA directly impairs endothelial function by altering arachidonic acid (AA) metabolism. In cultured human endothelial cells, HLAA exerts a biphasic effect on cyclooxygenase activity: an initial unspecific stimulation of cell membranes followed by a profound, time- and dose-dependent inhibition of prostanoid synthesis (e.g., 6-keto-PGF1α and PGF2α)[6]. This disruption of vascular homeostasis is a hallmark of the non-necrotizing vasculitis seen in TOS[2].

Immunologically, HLAA acts as a hapten-like trigger. It induces a transient but significant decrease in T-suppressor cells while simultaneously increasing serum IgA and IgG levels, skewing the immune system toward a Th2-mediated autoimmune response[3]. Furthermore, HLAA interacts with plasma membranes to inhibit the secretion of key serum enzymes (LDH, GOT, GPT), leading to an anomalous decrease in their serum activities during acute exposure[3].

Quantitative Toxicological Data

The following table synthesizes the in vivo biological shifts observed in male Sprague-Dawley rats exposed to 250 mg/kg HLAA via oral gavage[3].

| Biomarker / Parameter | Day 1 Shift | Day 7 Shift | Day 28 Shift | Biological Implication |

| Spleen/Body Weight Ratio | Significant Increase | Significant Increase | Recovery Trend | Red pulp expansion; erythrocyte scavenging. |

| Serum LDH, GOT, GPT | Significant Decrease | Significant Decrease | Recovery to Control | Membrane interaction inhibiting enzyme secretion. |

| T-Suppressor Cells | Significant Decrease | Significant Decrease | Recovery to Control | Transient immunosuppression; autoimmune trigger. |

| Serum IgA & IgG | Significant Increase | Significant Increase | Sustained Increase | Th2-skewed humoral immune response. |

| RBC Count & Hemoglobin | Significant Decrease | Recovery Trend | Recovery to Control | Acute erythrocyte damage and heme release. |

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: In Vivo Subchronic Toxicity Assessment of HLAA

Objective: To evaluate the hematopoietic and immunological impact of HLAA in a mammalian model.

-

Formulation & Dosing:

-

Step: Dissolve HLAA in mineral oil to achieve a dosing concentration of 250 mg/kg. Administer via oral gavage to male Sprague-Dawley rats on alternate days for 14 days (7 doses total)[3].

-

Causality: Mineral oil is utilized as a vehicle to mimic the lipid-soluble dietary exposure matrix of adulterated cooking oil, ensuring physiological absorption kinetics across the gastrointestinal tract.

-

-

Longitudinal Sampling:

-

Step: Euthanize cohorts at Day 1, Day 7, and Day 28 post-final dose[3].

-

Causality: This specific timeline captures the acute inflammatory phase (Day 1), the sub-acute compensatory phase (Day 7), and the chronic/recovery phase (Day 28), validating the transient versus sustained nature of the toxicity.

-

-

Splenic Iron & Oxidative Stress Quantification:

-

Step: Homogenize splenic tissue. Quantify total iron content via atomic absorption spectroscopy. Measure malondialdehyde (MDA)-protein adducts using a competitive ELISA[5].

-

Causality: Iron quantification directly validates the erythrocyte scavenging hypothesis, while MDA-adduct measurement confirms that the sequestered iron is actively catalyzing lipid peroxidation.

-

Protocol B: In Vitro Endothelial Arachidonic Acid Metabolism Assay

Objective: To measure HLAA-induced disruption of vascular cyclooxygenase pathways.

-

Cell Culture & Pre-incubation:

-

Step: Culture human endothelial cells to confluence. Pre-incubate with 100 µM to 1000 µM HLAA for 2 to 24 hours[6].

-

Causality: The broad time-course (2-24h) is critical to capture both the acute stimulatory phase (membrane perturbation) and the delayed inhibitory phase (cyclooxygenase suppression) of the anilide[6].

-

-

Radiolabeling & Stimulation:

-

Step: Add [1-14C]Arachidonic Acid to the culture medium, with or without Calcium Ionophore A-23187[6].

-

Causality: The radiolabel allows for precise tracking of exogenous AA conversion. The ionophore is used to bypass receptor-mediated pathways, forcing a massive calcium influx to maximally stimulate eicosanoid synthesis, testing the absolute functional capacity of the enzymes.

-

-

RP-HPLC Analysis:

-

Step: Extract eicosanoids and analyze via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify 6-keto-PGF1α[6].

-

Causality: 6-keto-PGF1α is the stable hydration product of prostacyclin (PGI2). Quantifying it serves as a highly reliable, direct proxy for endothelial cyclooxygenase function.

-

Fig 2: In vitro workflow for evaluating HLAA-induced endothelial dysfunction.

References

-

Khan, M. F., Kaphalia, B. S., Palafox, A., Jerrells, T. R., & Ansari, G. A. (1991). Heated linoleic acid anilide: toxicity and relevance to toxic oil syndrome. Toxicology, 68(2), 143-155.[Link]

-

Makhdoumi, P., Hossini, H., Ashraf, G. M., & Limoee, M. (2019). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Current Neuropharmacology, 17(3), 201-213.[Link]

-

Pich, I., López, S., Vila, L., & Lagunas, C. (1993). Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells. Toxicology, 77(1-2), 51-63.[Link]

-

Gelpi, E., de la Paz, M. P., Terracini, B., Abaitua, I., de la Camara, A. G., Kilbourne, E. M., ... & Tarkowski, S. (2002). The Spanish toxic oil syndrome 20 years after its onset: a multidisciplinary review of scientific knowledge. Environmental Health Perspectives, 110(5), 457-464.[Link]

-

Bell, S. A., Kuntze, I., Caputo, A., & Chatelain, R. (2002). Toxic Oil Syndrome: Review of Immune Aspects of the Disease. Journal of Immunotoxicology, 5(4), 361-371.[Link]

Sources

- 1. The Spanish toxic oil syndrome 20 years after its onset: a multidisciplinary review of scientific knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Heated linoleic acid anilide: toxicity and relevance to toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Immunological Alterations Induced by Linoleylanilide Exposure

Executive Summary

Linoleylanilide (LNA) is a fatty acid anilide (FAA) formed by the condensation of aniline with linoleic acid. Historically identified as a specific marker of the denatured rapeseed oil responsible for the Toxic Oil Syndrome (TOS) epidemic in Spain (1981), LNA serves as a critical model for understanding xenobiotic-induced autoimmunity and lipid-associated immunotoxicity.

This guide analyzes the immunological alterations driven by LNA exposure, specifically the dysregulation of T-cell subsets, cytokine storms, and the induction of apoptosis via mitochondrial stress. It provides researchers with validated protocols to assess these endpoints in vitro, offering a framework for screening lipid-drug conjugates and potential environmental toxins.

Molecular Mechanisms of Immunotoxicity

The immunotoxicity of LNA is not merely a result of direct necrosis but rather a complex cascade involving oxidative stress, haptenization, and programmed cell death.

The Hapten-Carrier Hypothesis

LNA acts as a pro-hapten. Upon metabolic processing (hydrolysis or oxidation), it or its metabolites bind to endogenous proteins (e.g., albumin, cell surface receptors), creating neo-antigens. These "cryptic epitopes" bypass central tolerance, triggering an autoimmune response characterized by high titers of IgE and IgG against the anilide-protein conjugate.

Mitochondrial Dysfunction and Apoptosis

LNA is lipophilic; it rapidly intercalates into the plasma membrane and enters the cytosol. The primary mechanism of cytotoxicity in lymphocytes (specifically T-cells and eosinophils) is the disruption of the mitochondrial transmembrane potential (

-

ROS Generation: LNA metabolism generates Reactive Oxygen Species (ROS), overwhelming cellular antioxidants (GSH).

-

Cytochrome c Release: Oxidative stress triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome c.

-

Caspase Cascade: Cytochrome c forms the apoptosome with Apaf-1, activating Caspase-9 and subsequently Caspase-3, leading to apoptosis.[1]

Visualization: LNA-Induced Apoptotic Signaling

The following diagram illustrates the signal transduction pathway from LNA exposure to apoptotic execution.

Caption: Figure 1.[2][3][4] The intrinsic mitochondrial apoptotic pathway activated by Linoleylanilide-induced oxidative stress.

Immunological Profile: Cytokine and Cellular Shifts[6]

Exposure to LNA results in a distinct immunological signature resembling a Th2-skewed hypersensitivity reaction, often progressing to autoimmune-like sclerosis.

T-Cell Subset Dysregulation

LNA exposure differentially affects T-cell subsets. While it induces apoptosis in all lymphocytes at high concentrations, lower chronic exposure leads to:

-

Suppression of Tregs: A reduction in CD4+CD25+FOXP3+ regulatory T cells, removing the "brakes" on the immune system.

-

Th2 Dominance: A shift toward Th2 helper cells, driving eosinophilia and B-cell activation.

Cytokine and Antibody Profile

The following table summarizes the quantitative alterations observed in LNA-exposed models (murine and human PBMC).

| Parameter | Alteration Direction | Physiological Consequence |

| IL-4 & IL-5 | Significant Increase | Drives eosinophil recruitment and IgE class switching. |

| IL-10 | Variable/Decrease | Reduced anti-inflammatory regulation. |

| sIL-2R | Increase | Marker of massive T-cell activation. |

| IgE | Increase | Type I hypersensitivity; eosinophil degranulation. |

| Autoantibodies | Present (ANA) | Anti-nuclear antibodies indicating loss of self-tolerance. |

Experimental Protocols

Note on Safety: LNA is a potential carcinogen and immunotoxicant. All procedures must be performed in a BSL-2 facility with appropriate PPE.

Reagent Preparation (Critical Step)

Lipophilic compounds like LNA often precipitate in aqueous media, leading to inconsistent dosing.

-

Stock Solution: Dissolve LNA in 100% DMSO to a concentration of 100 mM. Sonicate if necessary.

-

Working Solution: Dilute stock 1:1000 in pre-warmed (37°C) culture medium containing 10% Fetal Bovine Serum (FBS).

-

Why: Albumin in FBS acts as a carrier, preventing LNA from adhering to plasticware.

-

Control: A "Vehicle Control" (0.1% DMSO) is mandatory.

-

Protocol A: PBMC Isolation and Exposure

This workflow isolates human Peripheral Blood Mononuclear Cells (PBMCs) to assess cytokine release.

-

Isolation: Layer diluted whole blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge at 400 x g for 30 min (brake off).

-

Wash: Collect the "buffy coat" interface. Wash 2x with PBS.

-

Culture: Resuspend PBMCs at

cells/mL in RPMI-1640 + 10% FBS. -

Exposure:

-

Group A: Vehicle Control (DMSO).

-

Group B: LNA Low Dose (10 µM).

-

Group C: LNA High Dose (50 µM).

-

Group D: Positive Control (PHA or Anti-CD3/CD28).

-

-

Incubation: 48 hours at 37°C, 5% CO2.

Protocol B: Flow Cytometric Assessment of Apoptosis

To distinguish between LNA-induced apoptosis and necrosis.

-

Harvest: Collect cells from Protocol A.

-

Stain: Resuspend in 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubate: 15 minutes at RT in the dark.

-

Acquisition: Analyze on a flow cytometer.

-

Annexin V+/PI-: Early Apoptosis.[5]

-

Annexin V+/PI+: Late Apoptosis/Necrosis.

-

Visualization: Experimental Workflow

The following diagram outlines the logical flow for investigating LNA immunotoxicity.

Caption: Figure 2.[5] Integrated workflow for isolation, exposure, and multi-parametric analysis of LNA immunotoxicity.

Translational Implications for Drug Development

Understanding LNA toxicity is vital for modern drug development, particularly for:

-

Lipid-Based Formulations: Investigating the stability of lipid excipients to ensure they do not degrade into reactive anilides or similar conjugates during storage.

-

Biomarker Discovery: Using sIL-2R and specific IgE profiles as early safety biomarkers in clinical trials for drugs with potential immunogenic liabilities.

References

-

Gelpi, E., et al. (2002). The Spanish Toxic Oil Syndrome 20 years after its onset: A multidisciplinary review of scientific knowledge. Biochimica et Biophysica Acta. Link

-

Gallardo, L.A., et al. (1995). Immunological basis of toxic oil syndrome (TOS).[6][7][8] Clinical & Experimental Immunology.[9] Link

-

Kaphalia, B.S., et al. (2005). Immunotoxic response of oleic acid anilide and its hydrolysis products in female MRL+/+ mice.[10] Toxicology and Applied Pharmacology.[11] Link

-

Paliwal, V.K., et al. (2009). Fatty acid anilides and autoimmune diseases: A review. Toxicology.[3][9][12] Link

-

World Health Organization (WHO). (1992). Toxic Oil Syndrome: Current knowledge and future perspectives. WHO Regional Publications. Link

Sources

- 1. Role of layilin in regulating mitochondria-mediated apoptosis: a study on B cell lymphoma (BCL)-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]

- 4. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

- 5. Sinulariolide Induced Hepatocellular Carcinoma Apoptosis through Activation of Mitochondrial-Related Apoptotic and PERK/eIF2α/ATF4/CHOP Pathway [mdpi.com]

- 6. Immunological basis of toxic oil syndrome (TOS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The toxic oil syndrome: a perspective on immunotoxicological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of fatty acid anilides on immune responses of Swiss mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 11. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic vascular toxicity and fatty acid anilides in the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pro-Apoptotic Potential of Linoleylanilide in Human Lymphocytes: A Technical Guide for Researchers

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in investigating the potential of linoleylanilide to induce apoptosis in human lymphocytes. While direct evidence for this specific activity is currently limited in published literature, this guide provides a comprehensive framework for such an investigation, drawing upon existing knowledge of fatty acid anilides and other anilide-containing compounds with demonstrated cytotoxic and pro-apoptotic effects. We will explore a plausible, albeit hypothetical, mechanism of action and detail the rigorous experimental protocols required to validate this hypothesis.

Part 1: Introduction and Hypothetical Mechanism of Action

Linoleylanilide is a molecule belonging to the class of fatty acid anilides (FAAs). While much of the research on FAAs has been in the context of their association with the toxic oil syndrome, where they have been shown to disrupt cellular processes such as prostacyclin synthesis and arachidonic acid metabolism in endothelial cells, their specific effects on immune cells remain largely unexplored[1][2]. However, reports of hematopoietic toxicity in rats exposed to linoleic acid anilide (LAA) suggest that this compound may have significant effects on blood cells, including lymphocytes[3].

Furthermore, various other anilide derivatives have demonstrated potent apoptosis-inducing capabilities in different cancer cell lines. For instance, 2-anilinopyridine dimers have been shown to induce apoptosis by disrupting microtubule dynamics, and salicylanilide derivatives exhibit notable cytotoxicity[4][5]. These findings provide a compelling rationale for investigating whether linoleylanilide, which combines a linoleic acid moiety with an anilide group, could similarly trigger programmed cell death in human lymphocytes.

Hypothesized Mechanism of Action:

We propose a hypothetical model where linoleylanilide initiates apoptosis in human lymphocytes through a multi-step process, likely initiated at the cell membrane. The lipophilic nature of the linoleic acid tail could facilitate its insertion into the lymphocyte's plasma membrane, altering its fluidity and lipid raft composition. This membrane perturbation could, in turn, trigger intracellular stress responses and activate downstream signaling cascades culminating in apoptosis.

This guide will outline the experimental strategies to test this hypothesis, focusing on the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Part 2: Experimental Workflows for Investigating Linoleylanilide-Induced Apoptosis

A systematic investigation is required to elucidate the pro-apoptotic effects of linoleylanilide on human lymphocytes. The following experimental workflow provides a comprehensive approach, from initial cytotoxicity screening to in-depth mechanistic studies.

Caption: Experimental workflow for investigating linoleylanilide-induced apoptosis.

Part 3: Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Rationale: To obtain a pure population of lymphocytes for in vitro studies, PBMCs, which are rich in lymphocytes, are isolated from whole blood.

Protocol:

-

Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets.

-

Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.

-

Wash the collected PBMCs twice with PBS by centrifuging at 100-200 x g for 10 minutes at room temperature.

-

Resuspend the final PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Cell Viability Assay (MTT/XTT)

Rationale: To determine the cytotoxic concentration range of linoleylanilide on human lymphocytes, a dose-response and time-course experiment is essential. The MTT or XTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Seed 1 x 10^5 PBMCs per well in a 96-well plate in a final volume of 100 µL.

-

Prepare a serial dilution of linoleylanilide in complete RPMI-1640 medium.

-

Add 100 µL of the linoleylanilide dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for various time points (e.g., 24, 48, and 72 hours).

-

At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed 2 x 10^5 PBMCs per well in a 24-well plate and treat with linoleylanilide at its IC50 concentration for the predetermined optimal time. Include untreated and positive controls (e.g., staurosporine).

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Rationale: A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with a collapsed ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence is a sensitive indicator of mitochondrial health.

Protocol:

-

Treat PBMCs with linoleylanilide as described for the Annexin V/PI assay.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in 500 µL of complete RPMI-1640 medium.

-

Add JC-1 to a final concentration of 2 µM and incubate for 15-30 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Resuspend the cells in 500 µL of PBS.

-

Analyze the samples by flow cytometry, detecting green fluorescence (FITC channel) and red fluorescence (PE channel).

Western Blot Analysis of Apoptosis-Related Proteins

Rationale: To investigate the molecular machinery involved in linoleylanilide-induced apoptosis, western blotting is used to detect the expression levels of key proteins in the apoptotic pathways, such as caspases, PARP, and members of the Bcl-2 family.

Protocol:

-

Protein Extraction:

-

Treat a larger number of PBMCs (e.g., 1-5 x 10^6 cells) with linoleylanilide.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize protein expression to a loading control like β-actin or GAPDH.

-

Part 4: Data Interpretation and Visualization

Quantitative Data Summary

| Parameter | Assay | Expected Outcome with Linoleylanilide Treatment |

| Cell Viability | MTT/XTT | Dose- and time-dependent decrease in cell viability. |

| Apoptosis Rate | Annexin V/PI | Increase in the percentage of Annexin V-positive cells. |

| Mitochondrial Health | JC-1 Staining | Decrease in the red/green fluorescence ratio. |

| Protein Expression | Western Blot | Increased levels of cleaved caspase-3 and cleaved PARP. Altered ratio of Bax/Bcl-2. |

Signaling Pathway Visualization

The following diagram illustrates the hypothetical signaling pathway for linoleylanilide-induced apoptosis in human lymphocytes, which can be investigated using the described protocols.

Caption: Hypothetical intrinsic apoptosis pathway induced by linoleylanilide.

Part 5: Conclusion and Future Directions

This technical guide provides a robust framework for the initial investigation into the pro-apoptotic effects of linoleylanilide on human lymphocytes. By systematically applying the outlined experimental protocols, researchers can determine the cytotoxic profile of this compound and elucidate the underlying molecular mechanisms of apoptosis induction.

Positive findings from this research could pave the way for further preclinical studies to evaluate the therapeutic potential of linoleylanilide or its derivatives as immunomodulatory or anti-leukemic agents. Future investigations could also explore its effects on specific lymphocyte subsets (e.g., T cells, B cells, NK cells) and its potential for synergistic effects with existing chemotherapeutic drugs.

References

-

Synthesis of 2-anilinopyridine dimers as microtubule targeting and apoptosis inducing agents. PubMed. [Link]

-

Effects of linoleic and oleic acid anilides on prostacyclin synthesis and fibrinolytic profile of human endothelial cells in culture: relevance to the toxic oil syndrome. PubMed. [Link]

-

Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells. PubMed. [Link]

-

Fatty-acid anilides A new conjugation pathway of aniline. ResearchGate. [Link]

-

Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome. PubMed. [Link]

-

Effect of fatty acid anilides on immune responses of Swiss mice. PMC. [Link]

-

Hematopoietic toxicity of linoleic acid anilide: importance of aniline. PubMed. [Link]

-

Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. PMC. [Link]

Sources

- 1. Effects of linoleic and oleic acid anilides on prostacyclin synthesis and fibrinolytic profile of human endothelial cells in culture: relevance to the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hematopoietic toxicity of linoleic acid anilide: importance of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-anilinopyridine dimers as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile of Aniline Derivatives in Rapeseed Oil

This guide provides a comprehensive technical overview of the toxicological profile of aniline derivatives in rapeseed oil. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the formation, toxicological mechanisms, analytical detection, and risk assessment of these compounds.

Executive Summary

The contamination of edible oils with aniline and the subsequent formation of toxic derivatives represent a significant food safety concern. The most notable incident, the Spanish Toxic Oil Syndrome (TOS) in 1981, was linked to the consumption of rapeseed oil denatured with aniline for industrial use that was fraudulently refined and sold as edible oil. This event, which affected over 20,000 people and resulted in more than 400 deaths, spurred extensive research into the toxicological effects of aniline derivatives formed in heated oil.[1][2] This guide will delve into the chemistry of these derivatives, their mechanisms of toxicity, and the analytical methodologies for their detection, providing a critical resource for professionals in food safety, toxicology, and drug development.

Formation and Chemistry of Aniline Derivatives in Rapeseed Oil

Aniline itself is not naturally present in rapeseed oil. Its presence is a result of contamination, as seen in the TOS epidemic where rapeseed oil was denatured with 2% aniline.[3] During the refining process, particularly deodorization which involves heating the oil to high temperatures (200-270°C), aniline reacts with fatty acids and triglycerides to form several derivatives.[4][5]

The two primary families of aniline derivatives identified in the toxic oil are:

-

Fatty Acid Anilides (FAAs): Formed from the reaction of aniline with fatty acids.

-

3-(N-phenylamino)-1,2-propanediol (PAP) Esters: Formed from the reaction of aniline with triglycerides.

The formation of PAP esters is particularly noted to increase dramatically with heating temperatures between 250°C and 300°C.[3] While FAAs can form at lower temperatures and over time with storage, the high temperatures of deodorization significantly accelerate the formation of both FAAs and PAP esters.[4][5]

The diagram below illustrates the formation pathways of these derivatives.

Caption: Formation of Aniline Derivatives in Rapeseed Oil.

Natural Occurrence vs. Contamination

Current scientific consensus, largely informed by the investigation of the TOS, indicates that the presence of significant levels of FAAs and PAP esters in rapeseed oil is a result of aniline contamination followed by heat treatment. While trace amounts of aniline have been detected in some foods, there is no evidence to suggest that FAAs and PAPs are naturally occurring compounds in rapeseed oil or that they are formed from the breakdown of natural constituents like glucosinolates.[6] The degradation products of glucosinolates are typically isothiocyanates, nitriles, and other sulfur-containing compounds, which are chemically distinct from aniline derivatives.[7][8][9]

Toxicological Profile and Mechanisms of Action

The toxicity of aniline derivatives is a complex subject, with evidence suggesting multiple mechanisms of action that contribute to the wide range of symptoms observed in exposed individuals.

General Toxicity of Aniline

Aniline itself is a well-characterized toxicant. Its primary effect is the induction of methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This leads to cyanosis, headaches, dizziness, and in severe cases, can be fatal. Aniline is readily absorbed through ingestion, inhalation, and skin contact.[10] The International Agency for Research on Cancer (IARC) has classified aniline as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[11]

Toxicity of Fatty Acid Anilides (FAAs)

In vivo and in vitro studies have shed light on the specific toxic effects of FAAs:

-

Pulmonary Toxicity: Intraperitoneal administration of oleoyl and linoleoyl anilides in mice resulted in severe weight loss and histopathological changes in the lungs.[12]

-

Endothelial Cell Dysfunction: FAAs have been shown to affect the metabolism of arachidonic acid in human endothelial cells, which could contribute to the vascular lesions seen in TOS.[13]

-

Immunologic Alterations: There is evidence to suggest that FAAs can induce immunologic changes that may be similar to those observed in TOS patients.[14]

Toxicity of 3-(N-phenylamino)-1,2-propanediol (PAP) Esters

PAP esters are considered to be more specific markers for the oil that caused TOS and are also implicated as causative agents:

-

Pulmonary and Hematological Effects: In mice, the linoleic diester of PAP led to weight loss, hemorrhage, congestion, and emphysema in the lungs, as well as an increase in blood eosinophilia, a hallmark of the acute phase of TOS.[12]

The diagram below illustrates the proposed toxicological mechanisms of aniline derivatives.

Caption: Proposed Toxicological Mechanisms of Aniline Derivatives.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of aniline derivatives in complex matrices like edible oils are crucial for food safety monitoring and research. The primary analytical technique employed is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) .

Sample Preparation

A robust sample preparation protocol is essential to extract the target analytes from the oil matrix and minimize interferences.

Step-by-Step Sample Preparation Protocol:

-

Sample Weighing: Accurately weigh approximately 1 g of the oil sample into a centrifuge tube.

-

Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analogue of the analyte) to correct for matrix effects and variations in extraction efficiency.

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL of n-hexane to the oil sample and vortex thoroughly to dissolve the oil.

-

Add 5 mL of a methanol/water mixture (e.g., 80:20 v/v) and vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully collect the lower (methanol/water) layer containing the aniline derivatives.

-

Repeat the extraction of the hexane layer twice more with the methanol/water mixture.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Pool the methanol/water extracts.

-

Pass the extract through a conditioned C18 SPE cartridge.

-

Wash the cartridge with a low-organic-content solvent to remove polar interferences.

-

Elute the aniline derivatives with a high-organic-content solvent (e.g., methanol or acetonitrile).

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS/MS analysis.

-

HPLC-MS/MS Analysis

Instrumentation and Parameters:

| Parameter | Recommended Setting |

| HPLC System | |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a high percentage of A, ramp up to a high percentage of B to elute the analytes, then return to initial conditions for re-equilibration. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 150°C |

| Desolvation Temp. | 500°C |

| Capillary Voltage | 0.7 - 3.0 kV |

MRM Transitions:

Specific precursor-to-product ion transitions for each target analyte and internal standard must be optimized for maximum sensitivity and selectivity.

The workflow for the analytical determination of aniline derivatives is depicted below.

Caption: Analytical Workflow for Aniline Derivatives in Oil.

Risk Assessment and Regulatory Landscape

The risk assessment of aniline derivatives in rapeseed oil is primarily informed by the toxicological data on aniline and the specific derivatives found in the TOS-implicated oil.

Toxicological Reference Values

While specific tolerable daily intakes (TDIs) for FAAs and PAP esters have not been established due to the focus on their role as markers of a highly toxic, illegally marketed product, the toxicity of the parent compound, aniline, provides a basis for concern. Regulatory bodies have established occupational exposure limits for aniline, but specific limits for aniline and its derivatives in food are not universally established.

Regulatory Status

-

Codex Alimentarius: The Codex Alimentarius Commission, the international food standards body, lists aniline as a banned immediate previous cargo for ships transporting edible fats and oils in bulk, highlighting the concern for contamination.[15]

-

European Union: The EU has regulations concerning primary aromatic amines (a class of compounds that includes aniline) migrating from food contact materials.[2] However, specific maximum residue limits (MRLs) for aniline or its derivatives in edible oils are not explicitly defined in general food additive or contaminant regulations.

-

U.S. Food and Drug Administration (FDA): The FDA lists aniline as an indirect food additive that may be present in food contact substances.[16] Similar to the EU, there are no specific tolerance levels set for aniline derivatives as contaminants in edible oils.

The lack of specific regulatory limits for these derivatives in edible oils underscores the importance of preventing contamination in the first place and the utility of these compounds as markers for fraudulent and unsafe practices in the food industry.

Conclusion

The toxicological profile of aniline derivatives in rapeseed oil is a critical area of study, with significant implications for food safety and public health. The Spanish Toxic Oil Syndrome serves as a stark reminder of the potential dangers of chemical contamination in the food supply chain. Fatty acid anilides and 3-(N-phenylamino)-1,2-propanediol esters are key markers of aniline-contaminated and improperly refined rapeseed oil, and they have been shown to exert significant toxic effects.

For researchers, scientists, and drug development professionals, understanding the formation, toxicity, and analytical detection of these compounds is paramount. The methodologies and insights presented in this guide provide a foundation for further research, the development of more sensitive detection methods, and the establishment of science-based regulatory standards to protect consumers from the potential health risks associated with these toxic compounds.

References

-

Ruiz-Méndez, M. V., et al. (2001). Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils. Food and Chemical Toxicology, 39(1), 1-7. Available at: [Link]

-

Gelpi, E., et al. (2001). Determination of Aniline Derivatives in Oils Related to the Toxic Oil Syndrome by Atmospheric Pressure Ionization-Tandem Mass Spectrometry. Journal of Mass Spectrometry, 36(8), 891-902. Available at: [Link]

-

Kästner, M., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-14. Available at: [Link]

-

Ruiz-Méndez, M. V., et al. (2001). Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils. R Discovery. Available at: [Link]

-

Guitart, R., et al. (1996). Improved analysis of fatty acid anilides: application to toxic and to aniline and citric acid-containing oils. Bulletin of environmental contamination and toxicology, 56(3), 434-440. Available at: [Link]

-

Kaphalia, B. S., et al. (1999). Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome. Journal of biochemical and molecular toxicology, 13(5), 269-276. Available at: [Link]

-